molecular formula C28H48N2O8 B14106881 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B14106881
M. Wt: 540.7 g/mol
InChI Key: ZLDVUVLAIKSQGP-UHFFFAOYSA-N
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Description

TCO-PEG4-TCO: trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene , is a compound widely used in the field of click chemistry. This compound consists of two trans-cyclooctene groups connected by a polyethylene glycol spacer. The trans-cyclooctene groups are known for their high reactivity in strain-promoted inverse electron-demand Diels-Alder reactions, making TCO-PEG4-TCO a valuable tool for bioconjugation and labeling applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-TCO typically involves the reaction of trans-cyclooctene with a polyethylene glycol derivative. One common method is to use a trans-cyclooctene amine reactive reagent, which can be conjugated to an oligonucleotide containing a primary amine using N-hydroxysuccinimide ester chemistry . The reaction conditions usually involve mild temperatures and aqueous solvents to ensure high efficiency and yield.

Industrial Production Methods: In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems. The process includes the purification of the final product using high-performance liquid chromatography or polyacrylamide gel electrophoresis to ensure the highest purity and quality .

Chemical Reactions Analysis

Types of Reactions: TCO-PEG4-TCO primarily undergoes strain-promoted inverse electron-demand Diels-Alder reactions with tetrazine derivatives . This reaction is highly selective and proceeds rapidly without the need for metal catalysts, making it ideal for bioorthogonal applications.

Common Reagents and Conditions: The most common reagents used in reactions with TCO-PEG4-TCO are tetrazine derivatives. The reaction conditions are typically mild, often carried out at room temperature in aqueous buffers .

Major Products Formed: The major products formed from the reaction between TCO-PEG4-TCO and tetrazine derivatives are stable covalent linkages. This reaction is often used to label proteins, antibodies, and other biomolecules with high efficiency and specificity .

Scientific Research Applications

Chemistry: In chemistry, TCO-PEG4-TCO is used for the site-specific labeling of biomolecules. Its high reactivity and selectivity make it an excellent tool for studying molecular interactions and dynamics .

Biology: In biological research, TCO-PEG4-TCO is employed for the conjugation of proteins and other biomolecules. This allows for the precise tracking and imaging of biological processes in living cells and organisms .

Medicine: In the medical field, TCO-PEG4-TCO is used in the development of targeted drug delivery systems. Its ability to form stable covalent bonds with specific biomolecules makes it a valuable component in the design of therapeutic agents .

Industry: In industrial applications, TCO-PEG4-TCO is used in the production of diagnostic tools and biosensors. Its high reactivity and stability make it an ideal candidate for the development of sensitive and specific detection systems .

Mechanism of Action

The mechanism of action of TCO-PEG4-TCO involves the strain-promoted inverse electron-demand Diels-Alder reaction with tetrazine derivatives. The high internal strain on the trans-cyclooctene double bond facilitates this reaction, leading to the formation of a stable covalent linkage . This reaction is highly selective and proceeds rapidly, making it suitable for bioorthogonal applications.

Comparison with Similar Compounds

  • TCO-PEG3-NHS ester
  • TCO-PEG4-NHS ester
  • TCO-PEG3-maleimide
  • TCO-PEG4-DBCO

Uniqueness: TCO-PEG4-TCO stands out due to its polyethylene glycol spacer, which provides increased water solubility and reduces steric hindrance during reactions. This makes it more versatile and efficient compared to other similar compounds .

Properties

Molecular Formula

C28H48N2O8

Molecular Weight

540.7 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)

InChI Key

ZLDVUVLAIKSQGP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

Origin of Product

United States

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